2-(3-Ethylphenyl)-4-fluorobenzoic acid
Description
2-(3-Ethylphenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid featuring a benzoic acid core substituted with a fluorine atom at the para position and a 3-ethylphenyl group at the ortho position (C₁₅H₁₃FO₂, MW 244.26). The fluorine atom enhances electronegativity and acidity, while the ethylphenyl group introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions. Though direct synthesis data for this compound are absent in the provided evidence, analogous fluorobenzoic acids are typically synthesized via nucleophilic substitution, cross-coupling reactions, or hydrolysis of ester precursors (e.g., as seen in and ) .
Properties
IUPAC Name |
2-(3-ethylphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-2-10-4-3-5-11(8-10)14-9-12(16)6-7-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJCCJVXMLMNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-ethylphenyl is coupled with 4-fluorobenzoic acid under the influence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(3-Ethylphenyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects on Acidity :
- The fluorine atom at the para position in this compound withdraws electron density via induction, increasing acidity (predicted pKa ~2.5–3.5). In contrast, the electron-donating ethyl group partially offsets this effect compared to derivatives like 3-(Difluoromethyl)-4-fluorobenzoic acid (pKa ~5.6) .
Steric and Lipophilic Profiles: The 3-ethylphenyl group introduces greater steric hindrance than smaller substituents (e.g., -CN in 4-cyanophenyl 4-fluorobenzoate), reducing solubility in polar solvents but enhancing membrane permeability. This contrasts with the more compact difluoromethyl group in 3-(Difluoromethyl)-4-fluorobenzoic acid .
Biological Relevance: Complex derivatives like (R)-2-(1-(2-Amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoic acid demonstrate the role of fluorine in improving pharmacokinetics, as seen in its use for Lorlatinib, a kinase inhibitor .
Synthetic Accessibility: Ester derivatives (e.g., 4-cyanophenyl 4-fluorobenzoate) are synthesized efficiently (91% yield) under mild conditions, whereas the target compound likely requires multi-step protocols involving protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
